2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid - 56071-99-9

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid

Catalog Number: EVT-1635068
CAS Number: 56071-99-9
Molecular Formula: C8H6Cl2O3
Molecular Weight: 221.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst, and the reactivity of the catalytic Mitsunobu reaction was improved through strict optimization of the reaction conditions .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis Analysis

The synthesis of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid and its derivatives can be achieved through various methods. One approach involves using 3,4-dichloroaniline as a starting material. The synthesis of a specific derivative, 2-hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H- pyrrolizine bis(2-propylcarbamate) (compound 11), involved a multistep process utilizing 2-hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H-pyrrolizine as a precursor. []

Molecular Structure Analysis
  • (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (ANI-7): This compound exhibits selective antitumor activity in breast cancer cell lines through the aryl hydrocarbon receptor pathway. []
  • Aspartic acid conjugates of 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1(3-aminophenyl)-2-(1-pyrrolidi nyl) ethyl]acetamide: These conjugates act as kappa opioid receptor agonists with limited access to the central nervous system. []
  • 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: These compounds function as potent opioid kappa agonists. The structure-activity relationship studies revealed that the stereochemistry and substitution pattern at the carbon adjacent to the amide nitrogen significantly influence their potency. []
  • N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines: This class of compounds exhibits high affinity and selectivity for sigma receptors. Variations in the N-alkyl substituent and stereochemistry impact their binding affinity. [, ]
  • Spiro-substituted piperidines: These derivatives, specifically (+/-)-N-[2-(3,4-dichlorophenyl)-4-(spiro [isobenzofuran-1(3H),4'piperidin]-1'-yl)butyl]-N-methylbenzamide (YM-35375), demonstrate potent antagonistic activities against both neurokinin-1 (NK1) and NK2 receptors. The presence of a spiro-substituted piperidine moiety contributes to their high affinity for NK2 receptors. []
Mechanism of Action
  • (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (ANI-7): This compound exerts its antitumor effects through the activation of the aryl hydrocarbon receptor (AhR) pathway, leading to the induction of CYP1-metabolizing mono-oxygenases. This metabolic conversion results in DNA damage, checkpoint activation, S-phase cell cycle arrest, and ultimately, cell death in sensitive breast cancer cell lines. []
  • Aspartic acid conjugates of 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1(3-aminophenyl)-2-(1-pyrrolidi nyl) ethyl]acetamide: These conjugates activate kappa opioid receptors, producing antinociception, particularly in the tonic phase of the mouse formalin assay, suggesting a potential role in managing chronic pain. []
Physical and Chemical Properties Analysis
  • Solubility: The presence of the carboxylic acid and hydroxyl groups suggests some degree of water solubility, which can be further enhanced by forming salts. This is supported by the good water solubility observed for the salts of the ester prodrug 15, derived from 2-hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H- pyrrolizine bis(2-propylcarbamate) (compound 11). []
Applications
  • Anticancer Agents: (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (ANI-7) demonstrated selective antitumor activity against breast cancer cell lines. This discovery highlights the potential of developing novel anticancer therapies based on this structural scaffold. []
  • Pain Management: Aspartic acid conjugates of 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1(3-aminophenyl)-2-(1-pyrrolidi nyl) ethyl]acetamide exhibited potent antinociceptive effects, suggesting their potential application in developing new analgesics, particularly for chronic pain conditions. []
  • Neurological Disorders: N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines displayed high affinity for sigma receptors, which are implicated in various neurological and psychiatric disorders. These compounds could serve as valuable tools for investigating sigma receptor function and exploring potential therapeutic interventions. [, ]
  • Inflammatory Diseases: Spiro-substituted piperidine derivatives, particularly YM-35375, acted as potent antagonists of NK1 and NK2 receptors. These receptors play a crucial role in inflammatory responses and pain signaling, making these antagonists promising candidates for treating conditions like asthma and inflammatory bowel disease. [, ]

2-(3,4-Dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one

  • Compound Description: This compound was investigated for its anticancer activity against the MCF-7 breast cancer cell line. It was selected based on in-silico studies targeting the enzyme Methionyl-tRNA synthetase (1PG2). While it showed moderate cytotoxicity in vitro, its docking score was lower than the native ligand. []

2-(3,4-dichlorophenyl)acetic acid (dcaH)

  • Compound Description: This compound, in its deprotonated form (dca-), serves as a ligand in various metal complexes with 1,10-phenanthroline. These complexes, while structurally interesting, were found to be inactive against urease and α-glucosidase enzymes. []

2-[(3,4-Dichlorophenyl)methyl]-1H-benzimidazole

  • Compound Description: This compound is a central scaffold used to synthesize various derivatives containing five-membered heterocycles like 1,3,4-oxadiazole, 1,3,4-triazole, and 1,3,4- thiadiazole. Some derivatives exhibited α-glucosidase inhibitory and antioxidant activities. []

N-(3,4-dichlorophenyl)-2-methylpentanamide (Karsil)

  • Compound Description: This compound, known as the herbicide Karsil, undergoes microbial degradation. A Penicillium species was identified to hydrolyze Karsil into 2-methyl-valeric acid and 3,4-dichloroaniline. This study explored the structure-activity relationship of Karsil acylamidase with various related amides. [, ]

(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (ANI-7)

  • Compound Description: This compound selectively inhibits the growth of specific breast cancer cell lines, showing higher potency than in normal breast cells or other cancer cell lines. Its mechanism involves activation of the aryl hydrocarbon receptor (AhR) pathway and induction of CYP1 enzymes, leading to DNA damage and cell death. []

2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide (5)

  • Compound Description: This compound serves as a potent κ-opioid receptor agonist. Researchers synthesized aspartic acid conjugates of this compound to investigate their antinociceptive activity and potential for peripherally-selective opioid development. []

6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one

  • Compound Description: This compound served as a building block for synthesizing various quinazolinone derivatives with potential pharmaceutical applications. Researchers explored reactions involving its hydrazinyl derivative and thione analogs. []

(R)-2-(1-{2-[4-{2-[3,5-Bis(trifluoromethyl)phenyl]acetyl}-2-(3,4-dichlorophenyl)-2-morpholinyl]ethyl}-4-piperidinyl)-2-methylpropanamide (SSR240600)

  • Compound Description: This compound acts as a potent and centrally active nonpeptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. It exhibits high affinity for human, guinea pig, rat, and gerbil NK1 receptors, demonstrating efficacy in various preclinical models. [, ]

2-(3,4-dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

  • Compound Description: This compound was synthesized and characterized as part of a study focusing on optimizing its synthesis from 3,4-dichloroaniline. The research focused on improving yield and purity by modifying reaction conditions. []

N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine (1)

  • Compound Description: This compound is a high-affinity sigma receptor ligand used as a template for developing conformationally restricted analogues to understand the structural requirements for sigma receptor binding. Modifications included incorporating piperazines, bicyclic amines, and other heterocyclic systems. [, , , ]

cis-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine (BD614)

  • Compound Description: This compound and its enantiomers, BD737 and BD738, exhibit high affinity and selectivity for sigma receptors. They have shown efficacy in several assays of sigma receptor function, including alterations in motor behavior and inhibition of the muscarinic cholinergic phosphoinositide response. [, ]

2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides

  • Compound Description: This group represents a series of potent and selective κ-opioid receptor agonists. Researchers explored structure-activity relationships by modifying substituents on the ethyl chain and the acetamide nitrogen. These modifications aimed to optimize potency and selectivity for the κ-opioid receptor. [, ]

N-[2-(3,4-dichlorophenyl)-4-(spiro-substituted piperidin-1'-yl)butyl]-N-methylbenzamides

  • Compound Description: This series of compounds features spiro-substituted piperidines and was investigated for dual antagonistic activity against both neurokinin 1 (NK1) and neurokinin 2 (NK2) receptors. The research focused on identifying structural modifications that could enhance affinity and selectivity for these receptors. [, ]

5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazoles

  • Compound Description: This series of compounds was synthesized and evaluated for their anti-inflammatory activity. Some compounds exhibited promising results, with compound 5f showing comparable activity to indomethacin in reducing carrageenan-induced edema in rats. []

2-amino-4-(3,4-dichlorophenyl)-2-imidazoline (MJ 10459-2)

  • Compound Description: This compound exhibits antihypertensive activity in spontaneously hypertensive and stress-induced hypertensive rats. Its mechanism of action involves a reduction in peripheral noradrenergic stores, particularly in cardiac tissue. [, ]

N1-3-[18F]fluoropropyl-N4-2-([3,4-dichlorophenyl]ethyl)piperazine

  • Compound Description: This compound is a radiolabeled high-affinity ligand for the sigma receptor. Researchers developed its radiosynthesis for potential use in positron emission tomography (PET) imaging studies. []

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Compound Description: This compound's crystal structure was analyzed, revealing three unique conformations in the asymmetric unit. The study described its molecular geometry, including bond lengths, angles, and intermolecular interactions. []

4-(3,4-dichlorophenyl)-2-(3,4,5-trimethoxy-benzylidene)-3,4-dihydro-naphthalen-1(2H)-one

  • Compound Description: This compound, a bioactive analog of a key intermediate in sertraline synthesis, was synthesized using different methods. Researchers characterized it through spectroscopic techniques and X-ray crystallography. []

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Compound Description: This compound's crystal structure analysis revealed key structural features, including bond lengths, angles, and intermolecular interactions. The study highlighted the molecule's twisted conformation and hydrogen bonding patterns. []

N-(3,4-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide

  • Compound Description: This compound's crystal structure analysis revealed key structural features, including bond lengths, angles, and intermolecular interactions. The study highlighted the molecule's bent conformation and hydrogen bonding patterns. []

2‐[2‐(3,4‐Dichlorophenyl)vinyl]benzo[d]thiazole

  • Compound Description: This compound was synthesized and characterized using various techniques. The study confirmed its planar structure and E configuration of the C=C double bond. []

(S)- and (R)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-2-pyrrolidinecarboxamide

  • Compound Description: This compound was utilized to synthesize its corresponding Glycine Schiff base Ni(II) complexes. The study focused on developing large-scale synthesis methods for these complexes. []

N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine

  • Compound Description: This compound, known as sertraline imine, is a crucial intermediate in the synthesis of sertraline (Zoloft). Researchers developed a simplified and efficient process for its preparation. []

4-Chloro-N-(3,4-dichlorophenyl)-2-methylbenzenesulfonamide

  • Compound Description: This compound's crystal structure analysis provided insights into its molecular geometry, including bond lengths, angles, and intermolecular interactions. The study highlighted its specific conformation and hydrogen bonding patterns. []

Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Compound Description: This compound was synthesized through a three-component reaction and characterized using various spectroscopic techniques. The study described its synthesis and confirmed its structure. []

2-(3,4-Dichlorophenyl)oxetane

  • Compound Description: This compound was studied using proton magnetic resonance (PMR) spectroscopy to analyze its conformation and stereodynamics. Researchers investigated the impact of chlorine atoms on the phenyl ring's magnetic properties. []

5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-one

  • Compound Description: This compound served as a scaffold for synthesizing a series of Mannich bases evaluated for their anti-inflammatory activity. Some derivatives exhibited promising activity in inhibiting NO production and carrageenan-induced paw edema. []

2-hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H- pyrrolizine bis(2-propylcarbamate)

  • Compound Description: This compound was synthesized and investigated for its antineoplastic activity alongside its prodrugs. The study explored its water solubility and hydrolytic stability in comparison to its 2-deoxy analog. []

4-(3,4-dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid

  • Compound Description: This compound was synthesized and used as a starting material for preparing new heterocyclic compounds with potential biological activity. The study explored its reactivity with hydrazines, POCl3, and other reagents. []

3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol

  • Compound Description: This Schiff base compound, formed by the condensation of 3,4-dichloroaniline and 2,3-dihydroxybenzaldehyde, has been structurally characterized using X-ray crystallography. The study revealed details about its molecular geometry, including bond lengths, angles, and intermolecular hydrogen bonding patterns. []

3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU)

  • Compound Description: This compound, also known as DCMU, is a known inhibitor of photosynthesis. Researchers studied its effects on carbon dioxide fixation in spinach chloroplasts and protoplasts and found that its inhibitory effect could be reversed by certain dicarboxylic acids. []

2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl) ethyl] acetamide (DIPPA)

  • Compound Description: This compound exhibits a complex pharmacological profile, initially acting as a κ-opioid agonist followed by long-lasting κ-antagonist effects. Studies explored its effects in drug discrimination and pain models across different species, revealing potential species differences in its action. []

2-{[2-(3,4-dichlorophenyl)ethyl]propylamino}-1-pyridin-3-ylethanol

  • Compound Description: This compound was synthesized and its conformational properties were studied using NMR spectroscopy and molecular modeling. The research focused on understanding its dynamic behavior and preferred conformations. []

6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

  • Compound Description: This compound was synthesized using microwave irradiation, showcasing an efficient and novel synthetic route for imidazopyridines. The study focused on optimizing reaction conditions and characterizing the final product. []

Methyl 1-n-butyl-2-(3,4-dichlorophenyl)-1H-benzimidazole-5-carboxylate

  • Compound Description: This novel benzimidazole compound's crystal structure was analyzed, revealing its twisted conformation and intermolecular interactions. The study provided insights into its molecular geometry and packing arrangement. []

Properties

CAS Number

56071-99-9

Product Name

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid

IUPAC Name

2-(3,4-dichlorophenyl)-2-hydroxyacetic acid

Molecular Formula

C8H6Cl2O3

Molecular Weight

221.03 g/mol

InChI

InChI=1S/C8H6Cl2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13)

InChI Key

TZCCKRXYTBHLMH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(C(=O)O)O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)O)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.